![molecular formula C12H18INO4 B14309890 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide CAS No. 114622-89-8](/img/structure/B14309890.png)
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyloxy group attached to a dihydroxybenzene ring, along with a trimethylethan-1-aminium iodide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide typically involves the esterification of 3,5-dihydroxybenzoic acid with N,N,N-trimethylethan-1-aminium iodide. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated purification systems further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The dihydroxybenzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The benzoyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinones are formed as major products.
Reduction: Hydroquinones are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester bonds.
Biology: The compound is studied for its potential antioxidant properties due to the presence of dihydroxybenzene.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide involves its interaction with molecular targets through its functional groups. The dihydroxybenzene moiety can participate in redox reactions, acting as an electron donor or acceptor. This property is crucial in its antioxidant activity, where it neutralizes free radicals and prevents oxidative damage. The trimethylethan-1-aminium iodide group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.
類似化合物との比較
Similar Compounds
- 2-[(3,4-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N-dimethylethan-1-aminium iodide
- 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium iodide
Uniqueness
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. The presence of both dihydroxybenzene and trimethylethan-1-aminium iodide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
114622-89-8 |
|---|---|
分子式 |
C12H18INO4 |
分子量 |
367.18 g/mol |
IUPAC名 |
2-(3,5-dihydroxybenzoyl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H17NO4.HI/c1-13(2,3)4-5-17-12(16)9-6-10(14)8-11(15)7-9;/h6-8H,4-5H2,1-3H3,(H-,14,15);1H |
InChIキー |
FSCURWCFEAAVDP-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=CC(=C1)O)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
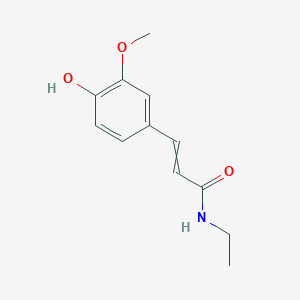
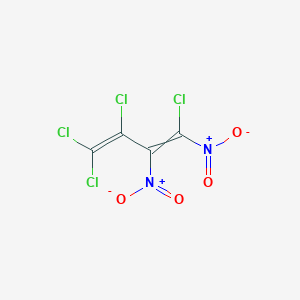
![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
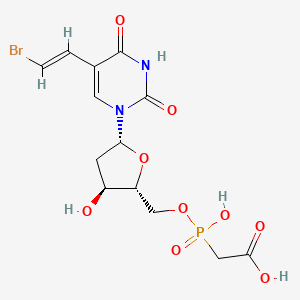
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)
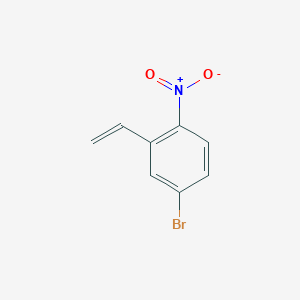
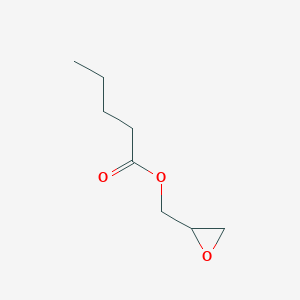
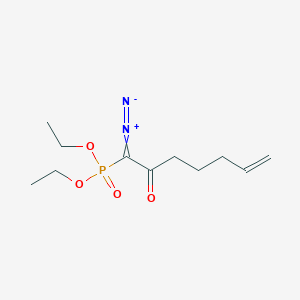
![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)
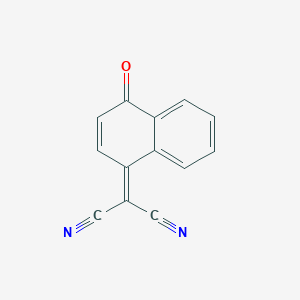

![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
